

Technical Guide: Synthesis and Purification of A2764 Dihydrochloride

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Compound of Interest

Compound Name: A2764 dihydrochloride

Cat. No.: B3018551

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Abstract

A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K⁺ channel (TRESK, K2P18.1), a member of the two-pore domain potassium channel family. TRESK channels are implicated in the regulation of neuronal excitability and have emerged as potential therapeutic targets for migraine and nociception.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis and purification of **A2764 dihydrochloride**, along with its mechanism of action and relevant signaling pathways. The information is compiled from publicly available scientific literature and chemical supplier data.

Physicochemical Properties and Quantitative Data

A2764 dihydrochloride is a white to off-white solid. Its key properties and biological activity data are summarized in the tables below.

Table 1: Physicochemical Properties of **A2764 Dihydrochloride**

Property	Value	Reference
CAS Number	861038-72-4	MedChem Express
Molecular Formula	C ₁₅ H ₁₉ ClN ₂ O · 2HCl	Axon Medchem
Molecular Weight	351.70 g/mol	MedChem Express
Purity (HPLC)	≥99%	Selleck Chemicals
Solubility	DMSO: ≥70 mg/mL (199.03 mM)	Selleck Chemicals

Table 2: In Vitro Biological Activity of A2764

Parameter	Value	Conditions	Reference
IC ₅₀ (mTRESK)	11.8 μM	Activated murine TRESK channel	Axon Medchem, Selleck Chemicals
Inhibition of resting TRESK	42.8 ± 11.5%	100 μM A2764 on oocytes expressing mTRESK	Lengyel et al., 2019
Inhibition of activated TRESK	77.8 ± 3.5%	100 μM A2764 on ionomycin-activated mTRESK	Lengyel et al., 2019

Synthesis of A2764 Dihydrochloride

The synthesis of A2764, or 2-((5-chloroquinolin-8-yl)oxy)-N,N-diethylethan-1-amine, is described in the scientific literature, originating from chemically modified analogs of cloxyquin. [1] The following is a likely synthetic protocol based on established chemical principles for the formation of ether linkages and subsequent salt formation.

Experimental Protocol: Synthesis

Step 1: Etherification

- To a solution of 5-chloro-8-hydroxyquinoline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
- Stir the resulting mixture at room temperature for 30 minutes to form the sodium salt of 5-chloro-8-hydroxyquinoline.
- Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base of A2764.

Step 2: Dihydrochloride Salt Formation

- Dissolve the crude A2764 free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
- Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) to the stirred solution of the free base at 0 °C.
- Stir the mixture for 1-2 hours at 0 °C to allow for complete precipitation of the dihydrochloride salt.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **A2764 dihydrochloride**.

Purification of A2764 Dihydrochloride

Purification of the final compound is crucial to achieve the high purity required for biological assays.

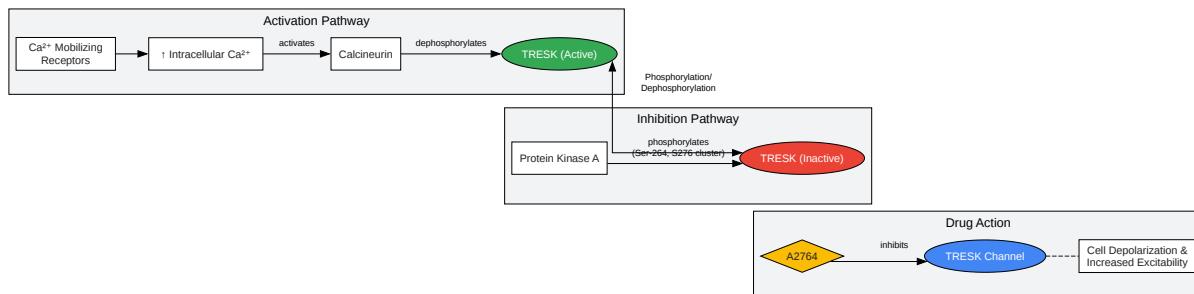
Experimental Protocol: Purification

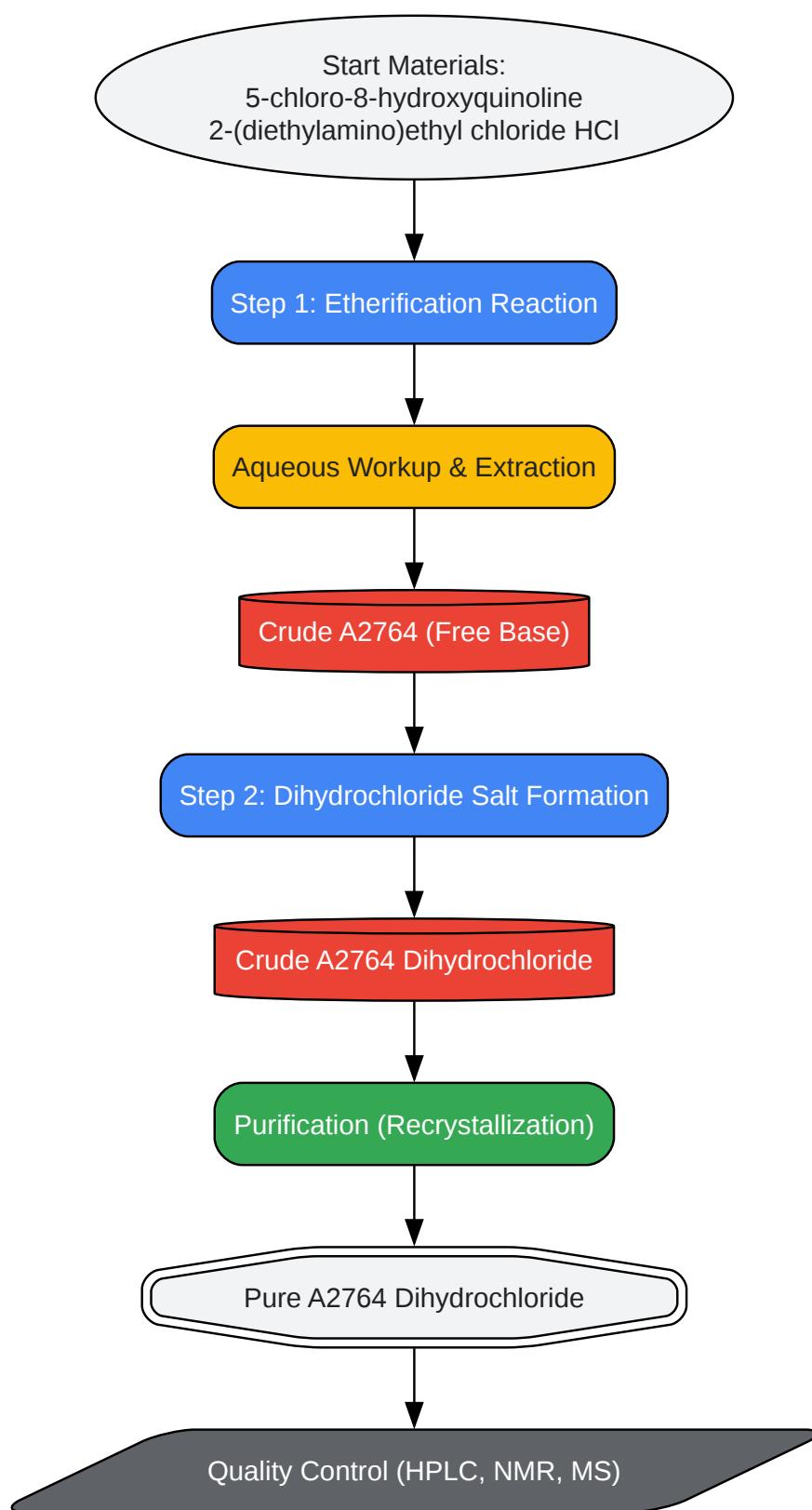
- Recrystallization: The crude **A2764 dihydrochloride** can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether. Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., diethyl ether) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
- Chromatography (for free base): If significant impurities are present in the free base after the initial synthesis, purification can be achieved using column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/triethylamine can be employed to elute the desired product. The purified free base is then converted to the dihydrochloride salt as described above.
- Final Drying: The purified **A2764 dihydrochloride** should be dried under high vacuum at an elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvents.

Mechanism of Action and Signaling Pathway

A2764 is a selective inhibitor of the TRESK potassium channel. The activity of TRESK is regulated by intracellular signaling pathways, primarily involving calcium signaling and phosphorylation.

The TRESK channel is activated by the calcium/calmodulin-dependent phosphatase, calcineurin.^{[3][4]} This activation is a result of dephosphorylation of the channel. Conversely, TRESK is inhibited by phosphorylation at two distinct sites, Ser-264 and the S276 cluster, which can be mediated by protein kinase A (PKA).^[1] The adaptor protein 14-3-3 can also play a role in modulating TRESK activity. A2764 exerts its inhibitory effect on the TRESK channel, leading to depolarization of the cell membrane and increased neuronal excitability.





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